BCN-exo-PEG2-maleimide
Description
Bicyclo[6.1.0]non-4-yne (BCN) in Bioorthogonal Chemistry
Bicyclo[6.1.0]non-4-yne, or BCN, is a key player in the realm of bioorthogonal chemistry, a field focused on chemical reactions that can occur within living systems without interfering with natural biological processes. wikipedia.orgbroadpharm.com BCN is a type of cyclooctyne (B158145), a molecule containing a strained eight-membered ring with a triple bond. researchgate.net This inherent ring strain is the driving force behind its powerful reactivity in a process called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). researchgate.netrsc.org
The SPAAC reaction allows BCN to selectively and efficiently "click" with molecules containing an azide (B81097) group, forming a stable triazole linkage. broadpharm.comnih.gov A major advantage of this reaction is that it proceeds rapidly without the need for a cytotoxic copper catalyst, which is often required for other click chemistry reactions. broadpharm.com This catalyst-free nature makes BCN-based ligations exceptionally well-suited for use in the delicate environments of living cells and organisms. broadpharm.comnih.gov The exo isomer of BCN is noted for its relative stability, making it easier to handle while still maintaining high reactivity towards azides, establishing it as a valuable tool for creating complex biomacromolecules like antibody-drug conjugates. wikipedia.orgconju-probe.com
| Property | Description | Source |
| Molecule Type | Cyclooctyne | researchgate.net |
| Key Reaction | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | broadpharm.comrsc.org |
| Reaction Partner | Azide-containing molecules | broadpharm.com |
| Key Advantage | Catalyst-free (no cytotoxic copper required) | broadpharm.com |
| Application | Bioorthogonal chemistry, bioconjugation in living systems | wikipedia.orgnih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C24H33N3O7 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H33N3O7/c28-21(9-12-27-22(29)7-8-23(27)30)25-10-13-32-15-16-33-14-11-26-24(31)34-17-20-18-5-3-1-2-4-6-19(18)20/h7-8,18-20H,3-6,9-17H2,(H,25,28)(H,26,31)/t18-,19+,20? |
InChI Key |
WOCRQFMPRIJWEQ-YOFSQIOKSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |
Origin of Product |
United States |
The Significance of Maleimide Chemistry in Bioconjugation Science
Maleimide (B117702) chemistry is a cornerstone of bioconjugation, the science of linking two molecules where at least one is a biomolecule. nih.govulisboa.pt The maleimide functional group is highly valued for its ability to react with exceptional specificity with thiol (sulfhydryl) groups. axispharm.comacs.org These thiol groups are naturally present in the amino acid cysteine, a common component of proteins. axispharm.com
The reaction between a maleimide and a thiol is a Michael addition, which forms a highly stable thioether bond. axispharm.comstudysmarter.co.uknanotechnology.blog This conjugation is remarkably efficient and proceeds under mild physiological conditions (pH 6.5-7.5), which is critical for preserving the delicate structure and function of proteins and other biomolecules. axispharm.com At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with other functional groups like amines, ensuring high selectivity. axispharm.com This specificity allows for the precise, site-directed modification of proteins at cysteine residues. This capability has made maleimide-based reagents indispensable for a range of advanced applications, including the development of antibody-drug conjugates (ADCs) for targeted cancer therapy and the attachment of fluorescent labels to proteins for research and diagnostic purposes. axispharm.comnih.govresearchgate.net
The Role of Polyethylene Glycol Peg Spacers in Linker Design and Functionality
One of the most significant benefits of a PEG spacer is the improvement of hydrophilicity and solubility. axispharm.comchempep.compurepeg.com Many therapeutic drugs and some proteins are hydrophobic, making them prone to aggregation in the aqueous environment of the bloodstream. axispharm.comresearchgate.net The inclusion of a water-soluble PEG chain helps to mitigate this issue, enhancing the stability and bioavailability of the conjugate. axispharm.com
Furthermore, the PEG chain acts as a flexible spacer, providing distance between the two conjugated molecules. chempep.compurepeg.com This separation can be crucial for minimizing steric hindrance, ensuring that the individual components can function without interfering with one another. purepeg.com For instance, in an antibody-drug conjugate, the spacer helps ensure the drug does not impede the antibody's ability to bind to its target. purepeg.com The length of the PEG linker can be precisely adjusted to optimize the properties of the final product, making it a versatile tool in drug delivery and bioconjugation. purepeg.compurepeg.com
| Feature | Benefit in Bioconjugation | Source |
| Increased Hydrophilicity | Improves solubility of hydrophobic molecules and reduces aggregation. | axispharm.comchempep.compurepeg.com |
| Enhanced Stability | Protects conjugated molecules from degradation and immune recognition. | axispharm.com |
| Flexibility and Spacing | Minimizes steric hindrance between conjugated molecules, preserving their function. | chempep.compurepeg.com |
| Biocompatibility | PEG is well-tolerated in biological systems with low immunogenicity. | chempep.com |
Overview of Heterobifunctional Linkers in Molecular Engineering
Heterobifunctional linkers are chemical reagents that possess two different reactive groups at their ends. creative-biolabs.comscbt.comchemscene.com This dual-functionality is the defining characteristic that makes them powerful tools for molecular engineering, as it allows for the controlled, stepwise conjugation of two distinct molecular partners. creative-biolabs.comjenkemusa.com Unlike homobifunctional linkers with identical reactive ends, heterobifunctional linkers prevent unwanted self-coupling and polymerization, leading to more precise and well-defined final products. creative-biolabs.com
BCN-exo-PEG2-maleimide serves as a quintessential example of a heterobifunctional linker. biocat.commedchemexpress.com It is engineered with two unique reactive moieties that target different functional groups through distinct chemical reactions:
The BCN group reacts specifically with azides through catalyst-free strain-promoted alkyne-azide cycloaddition (SPAAC). broadpharm.comnih.gov
The maleimide (B117702) group reacts specifically with thiols (sulfhydryl groups), commonly found in cysteine residues of proteins. axispharm.comstudysmarter.co.uk
This orthogonal reactivity enables researchers to execute a sequential conjugation strategy. creative-biolabs.com For example, a molecule modified with an azide (B81097) can first be attached to the BCN end of the linker. Subsequently, this intermediate can be purified and then reacted with a protein containing a cysteine residue via the maleimide group. This level of control is essential for constructing complex and precisely defined molecular architectures, such as antibody-drug conjugates (ADCs), diagnostic probes, and other advanced biomaterials. creative-biolabs.comscbt.com
| Reactive Group | Target Functional Group | Reaction Type | Key Feature |
| Bicyclo[6.1.0]non-4-yne (BCN) | Azide (-N₃) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Bioorthogonal, catalyst-free |
| Maleimide | Thiol/Sulfhydryl (-SH) | Michael Addition | Highly selective for cysteine residues |
Strategies for BCN Moiety Synthesis
The bicyclo[6.1.0]nonyne (BCN) ring system is a cornerstone of copper-free click chemistry, valued for its high strain and reactivity towards azides. synaffix.comnih.gov Its synthesis requires precise control over cycloaddition reactions and stereochemistry.
Cycloaddition Reactions in BCN Scaffold Formation
The formation of the BCN scaffold is efficiently achieved through the cyclopropanation of 1,5-cyclooctadiene (B75094). nih.govrsc.org This reaction typically involves the use of a diazoacetate, such as ethyl diazoacetate, in the presence of a rhodium catalyst (e.g., rhodium(II) acetate). nih.gov This process generates the bicyclo[6.1.0]nonene precursor. Subsequent steps are then required to introduce the alkyne functionality.
An alternative approach involves the synthesis of BCN carboxylic acid. This method starts with a known alkene intermediate which is then brominated. The resulting dibromo derivative is treated with a strong base to induce dehydrobromination, forming the strained alkyne ring of BCN. rsc.org The BCN moiety's C_s symmetry is an advantageous feature, as it results in the formation of a single regioisomer upon cycloaddition with a reaction partner, which is crucial in applications where product homogeneity is essential. nih.gov
Stereochemical Control in exo-BCN Isomer Generation
The cyclopropanation of 1,5-cyclooctadiene inherently produces a mixture of two diastereomers: the exo and endo isomers. nih.gov These isomers exhibit different reaction kinetics in strain-promoted cycloadditions. For instance, in reactions with benzyl (B1604629) azide, the endo-BCN isomer has been shown to react slightly faster than the exo isomer. Conversely, in more polar solvent mixtures, the reaction rates for both isomers increase, with the endo isomer still displaying a higher rate constant than the exo isomer. synaffix.comnih.gov
| Isomer | Reaction Condition | Reactant | Rate Constant (M⁻¹s⁻¹) |
| endo-BCN | CDCl₃ | Benzyl Azide | 0.14 |
| exo-BCN | CDCl₃ | Benzyl Azide | 0.11 |
| endo-BCN | CD₃CN/D₂O (1:2) | Benzyl Azide | 0.29 |
| exo-BCN | CD₃CN/D₂O (1:2) | Benzyl Azide | 0.19 |
| endo-BCN | CDCl₃ | Nitrone 7 | 1.66 |
| exo-BCN | CDCl₃ | Nitrone 7 | 1.32 |
This table presents kinetic data for the reaction of endo- and exo-BCN isomers, highlighting the influence of isomerism and solvent polarity on reaction rates. synaffix.comnih.gov
Achieving stereochemical control to selectively generate the exo-BCN isomer, as specified in this compound, is a critical synthetic challenge. Synthetic strategies often rely on the careful selection of reagents and reaction conditions that favor the formation of the desired isomer. For example, specific synthetic routes have been developed to produce exo-((1R,8S)-bicyclo[6.1.0]non-4-yn-9-yl)methanol, a key precursor for exo-functionalized BCN linkers. rsc.org Separation of the diastereomeric mixture via chromatography is also a common practice to isolate the pure exo isomer.
Approaches for Maleimide Group Incorporation
The maleimide group is a highly selective functional handle that readily reacts with thiols, making it invaluable for bioconjugation. axispharm.combiosyn.com Its incorporation into the linker requires robust synthetic methods, often involving protecting group strategies to ensure its stability during the assembly of the molecule.
Nucleophilic Substitution and Coupling Reactions for Maleimide Introduction
The introduction of the maleimide moiety is frequently accomplished through the reaction of maleic anhydride (B1165640) or its derivatives. One common strategy involves the ring-opening of a protected maleimide precursor with an amine-terminated molecule, such as ethanolamine, followed by dehydration to form the N-substituted maleimide. rsc.org In the context of this compound, an amine-functionalized PEG spacer would serve as the nucleophile, attacking a maleimide precursor to form the desired amide linkage.
Another established method is the coupling of a maleimide-containing carboxylic acid with an amine-functionalized component using standard peptide coupling reagents. nih.gov This approach offers a straightforward way to attach the maleimide group to the PEG spacer before its final conjugation to the BCN moiety. While maleimides are typically electrophiles, they can also act as nucleophilic partners in certain reactions, such as the aza-Morita–Baylis–Hillman reaction, which allows for the synthesis of complex chiral 3-substituted-3-aminooxindoles. rsc.orgresearchgate.net
Protecting Group Strategies for Maleimide Functionalization
The maleimide double bond is susceptible to reaction under various conditions used in multi-step synthesis, particularly with nucleophiles like amines used for deprotection steps in solid-phase synthesis. ub.edu To circumvent this, a common strategy is to protect the maleimide as a Diels-Alder cycloadduct. nih.gov Furans, especially 2,5-dimethylfuran (B142691), are excellent dienes for this purpose as they form cycloadducts that can be reversed under relatively mild conditions via a retro-Diels-Alder reaction. nih.govacs.org
The exo cycloadduct formed between an N-alkylated maleimide and 2,5-dimethylfuran has shown notable stability, for instance, to concentrated aqueous ammonia, which is advantageous for the on-resin synthesis of maleimide-functionalized oligonucleotides and peptides. ub.edu The deprotection is typically achieved by heating the cycloadduct, often in the presence of a maleimide-scavenging diene to drive the equilibrium towards the deprotected form. nih.gov
| Protecting Group (Diene) | Deprotection Condition | Notes |
| Furan | Heating | Common protecting group. |
| 2-Methylfuran | Heating | Provides a reversible cycloadduct. |
| 2,5-Dimethylfuran | Heating (e.g., 90°C in toluene) | Allows for deprotection under milder conditions compared to furan. The exo adduct is stable to aqueous ammonia. nih.govacs.org |
This table summarizes common furan-based protecting groups for maleimides and the general conditions for their removal.
Methods for Polyethylene (B3416737) Glycol Spacer Integration and Length Variation
The polyethylene glycol (PEG) spacer in this compound serves to enhance the solubility and bioavailability of the final conjugate, while providing a flexible connection between the BCN and maleimide moieties. purepeg.comchempep.com
The synthesis of PEG linkers themselves can be tailored to produce polymers of varying lengths. biochempeg.com This is important because the length of the PEG chain can influence the properties of the final bioconjugate. nih.govnih.gov Methods for synthesizing PEG linkers include:
Anionic ring-opening polymerization: A traditional method that often results in PEGs with a broad molecular weight distribution (polydisperse). chempep.com
Controlled polymerization techniques: These methods are used to produce PEGs with a narrow molecular weight distribution.
Stepwise synthesis: For creating monodisperse PEGs with a precisely defined number of repeating units, iterative approaches, convergent synthesis, or solid-phase synthesis strategies are employed. chempep.com These methods provide exact control over the linker length, which is crucial for optimizing the performance of the final conjugate. acs.org
The use of a discrete PEG linker, such as the PEG2 unit in this compound, indicates that a stepwise synthesis approach is used to ensure the precise length and homogeneity of the final product. medchemexpress.com This precision is vital for creating well-defined therapeutic and diagnostic agents.
Advanced Purification and Characterization Techniques for High-Purity Linkers
The synthesis of this compound results in a product that necessitates sophisticated purification strategies to remove unreacted starting materials, reaction byproducts, and potential isomers. Following purification, a suite of advanced characterization techniques is employed to confirm the chemical structure, assess purity, and determine the stability of the linker.
Purification Methodologies
High-performance liquid chromatography (HPLC) is the cornerstone for the purification of this compound and its analogues. nih.gov Specifically, reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation of these types of molecules. nih.gov
Preparative RP-HPLC is frequently utilized to isolate the desired product from complex reaction mixtures at a scale sufficient for subsequent applications. medchemexpress.comnih.govnih.gov The choice of a suitable stationary phase, typically a C18-functionalized silica (B1680970) gel, and the optimization of the mobile phase gradient, often a mixture of water and an organic solvent like acetonitrile (B52724) with additives such as trifluoroacetic acid (TFA), are critical for achieving high-resolution separations. For PEGylated compounds, which can be challenging to purify on silica due to their polarity, alternative solvent systems and gradients may be employed to improve separation and reduce streaking on the column.
Characterization Techniques
A combination of spectroscopic and spectrometric methods is used to unequivocally characterize the this compound linker.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of the linker. nih.govrsc.org
¹H NMR: Provides information on the number and types of protons in the molecule. Key signals for this compound would include the characteristic peaks for the BCN group's cyclopropyl (B3062369) and alkyne protons, the ethylene (B1197577) glycol protons of the PEG2 spacer, and the vinylic protons of the maleimide ring. semanticscholar.orgnih.govacs.org The integration of these signals can confirm the ratio of the different structural components.
¹³C NMR: Complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Distinct chemical shifts for the carbons of the BCN, PEG, and maleimide moieties confirm the successful synthesis of the target compound. semanticscholar.orgnih.govresearchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is employed to determine the precise molecular weight of the linker, further confirming its identity and purity. nih.govsemanticscholar.orgnih.gov For PEGylated molecules, ESI-MS is a preferred method. nih.gov The isotopic pattern observed in the mass spectrum can also be used to confirm the elemental composition of the molecule.
Purity Assessment: The purity of the final this compound product is typically assessed by analytical RP-HPLC. A single, sharp peak in the chromatogram is indicative of a high-purity compound. The integration of the peak area allows for the quantification of purity.
Stability Studies: The stability of the maleimide group is a critical parameter, as it is known to be susceptible to hydrolysis in aqueous environments. medchemexpress.combiocat.com Stability-indicating HPLC methods can be developed to monitor the degradation of the maleimide ring over time under various conditions (e.g., different pH values and temperatures). Current time information in Barcelona, ES. This is crucial for defining appropriate storage and handling conditions for the linker to ensure its reactivity and performance in conjugation reactions.
| Technique | Purpose | Typical Observations and Data |
| Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purification of the final product from reaction mixtures. | Isolation of a single fraction corresponding to the this compound linker with high purity. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and verification of proton environments. | Characteristic chemical shifts and coupling constants for protons of the BCN, PEG, and maleimide moieties. Integration values confirm the correct ratio of these components. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the carbon skeleton of the molecule. | Distinct signals for the carbons of the BCN, PEG, and maleimide groups, confirming the overall structure. |
| High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) | Accurate mass determination and confirmation of elemental composition. | Detection of the [M+H]⁺ or other adduct ions with a mass-to-charge ratio corresponding to the calculated exact mass of this compound. |
| Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity assessment and stability studies. | A single, sharp peak indicating high purity. Monitoring the appearance of degradation products over time to assess stability. |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with the BCN Moiety
The BCN group is a strained alkyne that reacts with azides in a catalyst-free manner to form a stable triazole linkage. nih.govbroadpharm.combroadpharm.com This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a powerful tool for bioconjugation due to its high selectivity and biocompatibility. nih.govconju-probe.comnih.gov The inherent ring strain of the cyclooctyne (B158145) in the BCN moiety significantly lowers the activation energy of the [3+2] cycloaddition with azides, obviating the need for the cytotoxic copper catalysts typically used in conventional "click chemistry". nih.govbroadpharm.com
The kinetics of SPAAC reactions are a critical factor in their application, particularly in dynamic biological systems. The reaction rates are influenced by the structure of the cyclooctyne and the electronic properties of the azide. nih.gov BCN derivatives are known for their excellent reaction kinetics. conju-probe.com
The rate constants for SPAAC reactions can vary significantly, generally falling within the range of 10⁻² to 1 M⁻¹s⁻¹. broadpharm.com For instance, the reaction of BCN with azides is notably faster than some other cyclooctynes in certain contexts. It has been observed that the strain-promoted cycloaddition of aromatic azides with BCN is almost eight times faster than with DIBAC. nih.gov This highlights the favorable kinetics of BCN in these bioorthogonal ligations.
Factors that can influence the reaction rate include:
Structure of the Cyclooctyne: The geometry and strain of the cyclooctyne ring are primary determinants of reactivity. BCN possesses a good balance of reactivity and stability. nih.gov
Electronic Nature of the Azide: The reaction can be influenced by the electronic properties of the azide, with possibilities for both normal and inverse electron-demand pathways. nih.gov
Solvent: The choice of solvent can also modulate the reaction kinetics. nih.gov
Monitoring these reactions in real-time is crucial for understanding their kinetics. Techniques like inline ATR-IR spectroscopy have been employed to track the cycloaddition of azides and alkynes in various environments, including complex biological fluids like human blood plasma. nih.gov
A key advantage of SPAAC is its exceptional chemoselectivity. The BCN group and azides are considered bioorthogonal, meaning they react selectively with each other without interfering with or being affected by the vast array of other functional groups present in biological systems. broadpharm.comconju-probe.cominterchim.fr This allows for precise labeling of biomolecules in their native environments. conju-probe.com
The BCN moiety does not react with naturally occurring functional groups such as amines and carboxylic acids, ensuring that the conjugation is specific to the intended azide-tagged target. broadpharm.com This high degree of specificity minimizes off-target reactions and preserves the biological activity of the labeled molecules. However, it has been noted that thiols can potentially react with BCN, though this can be suppressed by agents like β-mercaptoethanol (β-ME). broadpharm.com The development of more polar BCN derivatives has been shown to enhance labeling specificity in cellular imaging applications. nih.gov
The product of the SPAAC reaction between a BCN group and an azide is a stable 1,2,3-triazole ring. nih.govbroadpharm.combroadpharm.com This triazole linkage is chemically robust and resistant to cleavage under a wide range of physiological conditions, including variations in pH and exposure to enzymes or reducing agents. nih.gov The stability of this linkage is a significant advantage for applications requiring long-term tracking or tethering of molecules. nih.gov
The formation of the triazole is essentially irreversible, ensuring the integrity of the conjugate once formed. nih.gov This stability has been a driving factor in the widespread adoption of SPAAC for creating long-lasting modifications on biomolecules and in materials science. nih.govnih.gov While the BCN moiety itself can be susceptible to degradation under certain acidic conditions, the resulting triazole product is highly stable. rsc.org
Thiol-Maleimide Michael Addition Chemistry
The maleimide group of this compound provides a second, orthogonal handle for conjugation, primarily targeting thiol groups. axispharm.com This reaction proceeds via a Michael-type addition, forming a stable thioether bond. researchgate.netresearchgate.net
The thiol-maleimide reaction is known for its rapid kinetics, especially at or near physiological pH. uu.nlbachem.com The rate of this reaction is highly dependent on the pH of the medium. researchgate.netnih.govacs.org The reaction is significantly accelerated with increasing pH up to around 7.5. researchgate.net This is because the reactive species is the thiolate anion, and its concentration increases with pH as the thiol group (with a pKa typically between 8 and 9) becomes deprotonated.
However, at pH values of 8 or higher, the maleimide ring becomes increasingly susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative. uu.nl Therefore, a pH range of approximately 6.5-7.5 is generally considered optimal for achieving a balance between rapid conjugation and minimal maleimide hydrolysis. lumiprobe.com
The reaction kinetics can also be influenced by buffer concentration and the specific properties of the thiol-containing molecule. nih.gov For example, slowing down the polymerization speed in the formation of thiol-maleimide hydrogels can lead to more uniform networks. nih.gov
Interactive Data Table: Factors Affecting Thiol-Maleimide Reaction
| Factor | Effect on Reaction Rate | Optimal Condition | Notes |
| pH | Increases with pH up to ~7.5 | pH 6.5 - 7.5 | Above pH 8, maleimide hydrolysis becomes significant. uu.nl |
| Thiol pKa | Lower pKa leads to faster reaction at a given pH | - | The concentration of the reactive thiolate anion is higher. |
| Buffer Concentration | Can influence reaction speed | Varies | Lower buffer concentration can slow gelation kinetics. nih.gov |
| Temperature | Increases with temperature | Room Temperature | Reaction is typically efficient at ambient temperatures. uu.nl |
The maleimide group exhibits high selectivity for the thiol groups of cysteine residues in proteins. axispharm.comlumiprobe.com This selectivity allows for the site-specific modification of proteins, provided that a free cysteine residue is available and accessible. While other nucleophilic amino acid side chains exist in proteins (e.g., the epsilon-amino group of lysine), their reactivity towards maleimides is significantly lower than that of thiols, especially within the optimal pH range for the thiol-maleimide reaction. researchgate.net
This high selectivity makes maleimide-based reagents like this compound valuable tools for creating well-defined protein conjugates. It is important to note that disulfide-bonded cysteines are unreactive towards maleimides; therefore, a reduction step is often necessary prior to conjugation to liberate the free thiol groups. lumiprobe.com
While the thiol-maleimide linkage is generally stable, it can be subject to a retro-Michael reaction, particularly in the presence of other thiols. Additionally, when conjugation occurs at an N-terminal cysteine, the resulting succinimidyl thioether can undergo a rearrangement to form a thiazine (B8601807) structure, a reaction that is also pH-dependent and more prominent at basic pH. bachem.comnih.gov
Stability of Thiosuccinimide Adducts and Hydrolysis Considerations
The reaction of the maleimide group of this compound with a thiol-containing molecule, such as the amino acid cysteine, proceeds via a Michael addition to form a thiosuccinimide adduct. While this reaction is generally rapid and efficient under physiological conditions, the resulting carbon-sulfur bond within the thiosuccinimide ring is not always stable. nih.govd-nb.info The stability of this linkage is a critical consideration in the design of bioconjugates, as its reversal can lead to the premature release of a conjugated payload.
A key factor influencing the stability of the thiosuccinimide adduct is the susceptibility of the succinimide (B58015) ring to hydrolysis. nih.govprolynxinc.com The hydrolysis of the five-membered ring results in the formation of a stable succinamic acid thioether, which is no longer susceptible to the retro-Michael reaction. nih.govprolynxinc.com This ring-opening hydrolysis is a desirable event for creating stable bioconjugates.
The rate of thiosuccinimide hydrolysis is significantly influenced by the nature of the substituent on the nitrogen atom of the maleimide. nih.govprolynxinc.com Electron-withdrawing groups on the nitrogen atom can accelerate the rate of hydrolysis. nih.govprolynxinc.com In the case of this compound, the maleimide is N-alkyl substituted via a polyethylene glycol (PEG) linker. N-alkyl substituted maleimides generally exhibit slower rates of thiosuccinimide hydrolysis compared to N-aryl substituted maleimides. nih.govresearchgate.net For instance, N-alkyl thiosuccinimide adducts have been reported to have a half-life of 27 hours at pH 7.4 and 37°C, whereas N-aryl substituted counterparts hydrolyze much faster. researchgate.net The presence of the PEG linker in this compound may also influence the local chemical environment and, consequently, the rate of hydrolysis. researchgate.net
It is important to note that the hydrolysis of the unreacted maleimide group can also occur, particularly under alkaline conditions, which would render it unreactive towards thiols. researchgate.net Therefore, the reaction conditions for conjugation, such as pH and temperature, must be carefully controlled to favor the desired thiol addition over premature hydrolysis of the maleimide.
Retro-Michael Reaction and Thiol Exchange Dynamics
The primary pathway for the instability of thiosuccinimide adducts is the retro-Michael reaction. nih.govd-nb.info This reaction is a β-elimination process that results in the regeneration of the original thiol and maleimide, leading to deconjugation. nih.gov The liberated maleimide can then react with other available thiols in the system, such as glutathione, a highly abundant intracellular thiol. nih.govd-nb.info This process is known as thiol exchange. nih.govd-nb.info
The equilibrium of the Michael addition is generally favored towards the thiosuccinimide adduct. ucl.ac.uk However, in a biological environment rich in other thiols, the continuous removal of the released maleimide through reaction with these other thiols can drive the deconjugation process. The kinetics of the retro-Michael reaction and subsequent thiol exchange are dependent on several factors, including the structure of the original thiol and the pH of the environment. ucl.ac.uk
Stabilization of the thiosuccinimide adduct against the retro-Michael reaction is crucial for maintaining the integrity of the bioconjugate. As discussed in the previous section, hydrolysis of the succinimide ring is an effective strategy to achieve this stabilization. nih.govprolynxinc.com Once the ring is hydrolyzed, the resulting succinamic acid thioether is no longer prone to the retro-Michael reaction. ucl.ac.uk
Recent research has also explored alternative strategies to prevent the retro-Michael reaction, such as the development of novel maleimide derivatives that form more stable adducts. nih.gov These include maleimides with specific substituents that disfavor the elimination reaction. nih.gov
Bioconjugation Strategies for Biomolecule Modification
The core utility of this compound lies in its two distinct reactive moieties, which can selectively react with different functional groups on biomolecules. The maleimide group exhibits high reactivity towards sulfhydryl (thiol) groups, while the BCN group is primed for catalyst-free "click chemistry" with azide-functionalized molecules. biocat.commedchemexpress.com The integrated PEG2 spacer enhances the linker's solubility in aqueous environments and minimizes steric hindrance, ensuring efficient conjugation. biocat.commedchemexpress.com
Preparation of Homogeneous Antibody Conjugates
In the development of antibody-based therapeutics, achieving a uniform product is paramount. Homogeneous antibody conjugates, characterized by a consistent drug-to-antibody ratio (DAR), exhibit more predictable pharmacokinetic and pharmacodynamic profiles. The site-specific reactivity of linkers like this compound is instrumental in producing these well-defined conjugates.
This compound is classified as an ADC linker, highlighting its primary application in the construction of antibody-drug conjugates. biocat.commedchemexpress.com ADCs are targeted therapies designed to deliver a potent cytotoxic agent specifically to cancer cells, thereby minimizing systemic toxicity.
A common strategy for creating a homogeneous ADC using this linker involves a two-step process:
Antibody-Linker Conjugation: An antibody, often engineered to contain a cysteine residue at a specific, solvent-accessible site, is first reacted with this compound. The maleimide group selectively forms a covalent bond with the engineered cysteine.
Payload Attachment: The resulting antibody-linker intermediate, now bearing a reactive BCN group, is then exposed to a cytotoxic drug that has been chemically modified with an azide group. The BCN and azide groups react via SPAAC, attaching the drug to the antibody.
This sequential approach ensures a precisely controlled DAR, as the number of linker-drug complexes per antibody is determined by the number of engineered cysteine sites. This level of control is critical for optimizing the therapeutic window of the ADC, balancing potent anti-tumor activity with tolerability.
Table 2: this compound in ADC Design
| Component | Function | Reaction Type |
| Maleimide | Reacts with an engineered cysteine on the antibody for site-specific attachment. | Michael Addition |
| BCN (Bicyclo[6.1.0]nonyne) | Reacts with an azide-modified cytotoxic drug for payload attachment. | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| PEG2 Spacer | Enhances solubility and reduces steric hindrance during conjugation. | N/A |
This table outlines the function of each component of the this compound linker in the construction of an Antibody-Drug Conjugate.
Synthesis of Bispecific Antibody Constructs
The development of bispecific antibodies, which can simultaneously bind to two different epitopes, has been a significant advancement in immunotherapy. This compound plays a crucial role in the synthesis of these complex constructs. The BCN group facilitates a copper-free click chemistry reaction with azide-functionalized molecules, while the maleimide group specifically reacts with thiol groups present in cysteine residues of antibodies.
In one approach, full-length monoclonal antibodies are functionalized with BCN groups using an N-hydroxysuccinimide (NHS) ester-mediated reaction that targets amine groups on the antibody. nih.gov These BCN-functionalized antibodies can then be conjugated to another molecule, such as a different antibody or a therapeutic agent, that has been modified to contain an azide group. nih.gov This method allows for the creation of bispecific antibody constructs with a defined stoichiometry and orientation. For example, researchers have successfully generated a PAR polymer-based bispecific antibody by conjugating BCN-functionalized anti-human HER2 and anti-human CD3 antibodies to an azide-modified poly(ADP-ribose) polymer (PARP1). nih.gov
Contributions to Advanced Linker Design and Synthesis
The effectiveness of bioconjugates often depends on the properties of the linker connecting the different molecular components. This compound is a prime example of an advanced linker that offers several advantages in bioconjugation strategies.
Development of Multifunctional and Heterobifunctional Linkers
This compound is a heterobifunctional linker, meaning it possesses two different reactive groups (BCN and maleimide) that can participate in distinct conjugation reactions. axispharm.com This allows for the sequential and controlled assembly of complex biomolecules. The BCN group's reactivity towards azides via strain-promoted alkyne-azide cycloaddition (SPAAC) and the maleimide's reactivity towards thiols provide an orthogonal conjugation strategy. axispharm.combiocat.com This orthogonality is critical for building multifunctional constructs where precise control over the placement of each component is necessary.
Furthermore, the design of this compound can be extended to create heterotrifunctional linkers. For instance, a linker containing two BCN moieties and one maleimide group has been developed, enabling the attachment of three different molecules. conju-probe.com The PEG spacer in these linkers enhances water solubility and reduces steric hindrance, which is beneficial for biological applications. axispharm.com
Engineering Cleavable and Non-Cleavable Linker Systems
The stability of the linkage between a drug and its delivery vehicle is a critical factor in the design of therapeutics like antibody-drug conjugates (ADCs). This compound is categorized as an ADC linker and can be incorporated into both non-cleavable and potentially cleavable systems. medchemexpress.commedchemexpress.com
The thioether bond formed between the maleimide group and a thiol is generally stable, making it suitable for non-cleavable linker applications where the payload is released upon degradation of the antibody within the target cell. medchemexpress.com However, the maleimide group itself can be subject to degradation in aqueous environments, which can be a consideration in linker design. biocat.combiocat.com While the primary structure of this compound forms a non-cleavable linkage, derivatives can be engineered to include cleavable moieties. For example, protease-cleavable peptide sequences or acid-labile groups can be incorporated into the linker structure to facilitate controlled drug release in specific cellular compartments.
Applications in Materials Science and Polymer Chemistry
The unique reactivity of this compound also extends its utility to the field of materials science, particularly in the design and synthesis of functional polymers and hydrogels.
Design and Synthesis of Functional Polymeric Architectures
The ability of this compound to participate in click chemistry and thiol-maleimide reactions makes it a valuable building block for creating well-defined polymeric architectures. conju-probe.com For example, it can be used to functionalize polymers with specific biomolecules or to crosslink polymer chains to form complex networks. The PEG component of the linker enhances the biocompatibility of the resulting polymers. conju-probe.com
Integration into Hydrogel Networks
Hydrogels, which are water-swollen polymer networks, are widely used in biomedical applications such as drug delivery and tissue engineering. nih.gov this compound can be used to functionalize hydrogel precursors or to crosslink hydrogel networks. The maleimide group can react with thiol-containing polymers or peptides to form the hydrogel matrix. nih.gov The BCN group remains available for subsequent modification of the hydrogel with other molecules of interest, such as growth factors or targeting ligands, through copper-free click chemistry. medchemexpress.com This allows for the creation of "smart" hydrogels with tailored biological and physical properties. For instance, the integration of bioactive molecules can enhance cell adhesion and proliferation within the hydrogel scaffold.
Engineering of Stimulus-Responsive Hydrogels
Stimulus-responsive or "smart" hydrogels can change their properties in response to environmental cues such as pH, temperature, light, or specific biomolecules. researchgate.netmedchemexpress.comnih.govaxispharm.comnih.govrsc.orgmdpi.comnih.govnih.govrsc.org this compound can be a key component in the design of such materials.
The thioether bond formed from the maleimide-thiol reaction can be engineered to be reversible under specific conditions, such as the presence of reducing agents like glutathione, which is found at higher concentrations inside cells. This can be exploited to create hydrogels that degrade and release a payload in a targeted manner. Furthermore, the BCN group can be used to "click" on molecules that impart stimulus-responsive behavior. For example, an azide-modified, pH-sensitive polymer could be attached to a hydrogel scaffold via the BCN handle, causing the hydrogel to swell or shrink at a particular pH. medchemexpress.com Similarly, light-sensitive or temperature-responsive moieties can be incorporated using this versatile bioorthogonal reaction. nih.gov
Surface Functionalization of Nanoparticles and Biosensors
The ability to modify the surfaces of nanoparticles and biosensors with specific biomolecules is critical for their application in targeted drug delivery, medical imaging, and diagnostics. wilhelm-lab.comrsc.orgmdpi.comnih.govnih.govrsc.orguab.cat this compound provides a robust method for achieving such surface functionalization.
In a typical strategy, a surface, such as a gold nanoparticle, can be coated with molecules that present a thiol group. wilhelm-lab.commdpi.com The maleimide end of this compound can then react with these thiols, effectively tethering the linker to the nanoparticle surface. This leaves the BCN group exposed and available for the subsequent attachment of azide-modified molecules, such as targeting ligands, drugs, or imaging agents. axispharm.comrsc.org This two-step approach allows for the creation of multifunctional nanoparticles with precise control over the identity and density of the attached molecules. The PEG spacer in this compound also plays a crucial role by increasing the solubility and stability of the functionalized nanoparticles in biological media. conju-probe.com
Utility in Bioimaging and Diagnostics Research
The unique chemical handles of this compound make it an invaluable tool for the development of advanced probes and techniques for bioimaging and diagnostics. biocat.comnih.govrsc.org
Development of Advanced Bioorthogonal Imaging Modalities
Bioorthogonal chemistry allows for chemical reactions to occur within living systems without interfering with native biological processes. biocat.comrsc.orgbiorxiv.org The BCN group of this compound is a key player in this field, enabling advanced imaging techniques.
A powerful application is in two-step or "pre-targeted" imaging. In this approach, a biomolecule, such as an antibody that targets a specific cancer cell, is first conjugated with this compound via the maleimide group and administered. After the antibody has had time to accumulate at the target site and any unbound antibody has cleared from circulation, a second molecule, an azide-functionalized imaging agent (e.g., a fluorescent dye or a PET imaging agent), is administered. This imaging agent will then "click" onto the BCN-functionalized antibody at the target site, leading to a high-contrast image with minimal background signal. rsc.org This strategy significantly improves the signal-to-noise ratio and reduces the patient's exposure to the imaging agent.
Advanced and Theoretical Studies on Bcn Exo Peg2 Maleimide Chemistry
Computational Chemistry and Mechanistic Insights
Computational chemistry serves as a powerful tool for dissecting the intricate behaviors of reactive molecules like BCN-exo-PEG2-maleimide at an atomic level. wpmucdn.comnih.gov These theoretical approaches allow for the elucidation of reaction mechanisms, prediction of reactivity, and understanding of structural influences that are often challenging to determine through experimental means alone. acs.orgnih.gov
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in exploring the reaction pathways of the BCN and maleimide (B117702) moieties. For the BCN group, DFT calculations are used to model the strain-promoted azide-alkyne cycloaddition (SPAAC). These simulations can map the potential energy surface of the reaction, identifying the transition state structure and calculating the activation energy barrier. Studies on BCN reactions with azides or other 1,3-dipoles, like nitrile imines generated from tetrazoles, show that the high ring strain of BCN significantly lowers the activation barrier, leading to rapid reaction kinetics without the need for a toxic copper catalyst. biochempeg.comnih.gov DFT calculations can reveal that the BCN ring becomes pre-distorted toward the transition state geometry, which is a key factor in its high reactivity. nih.gov
Molecular dynamics (MD) simulations complement QM studies by modeling the dynamic behavior of the entire this compound molecule in a solvent environment. MD simulations can track the conformational changes of the molecule over time, providing insights into how the flexibility of the PEG2 spacer might influence the accessibility of the reactive BCN and maleimide ends. These simulations are crucial for understanding how the linker behaves in a biological medium, predicting how it approaches a target molecule, and assessing the influence of the solvent on reaction dynamics.
The primary role of the PEG spacer is to provide a hydrophilic bridge between the reactive moieties, enhancing water solubility. jenkemusa.com However, it also introduces a degree of steric influence. Computational studies can quantify the steric hindrance imposed by the PEG spacer on the approach of a substrate to the BCN or maleimide group. northwestern.edu While the PEG2 unit is relatively small, its presence can still modulate reaction rates by influencing the orientation and accessibility of the reactive sites. In the context of conjugation to large biomolecules, the spacer helps to extend the reactive group away from the biomolecule's surface, mitigating steric clashes and improving conjugation efficiency. jenkemusa.com Studies on PEGylated nanoparticles show that even short PEG chains can significantly impact the exposure of functional groups on a surface. nih.gov
Computational models are increasingly used to predict the reactivity and selectivity of chemical reactions with high accuracy. nih.gov For this compound, theoretical calculations can predict the second-order rate constants for its key reactions. The reactivity of the BCN moiety in SPAAC reactions is a primary focus. By calculating the free energy of activation (ΔG‡), researchers can predict reaction rates. For example, computational studies have successfully rationalized the high reaction rates observed between BCN derivatives and partners like quinones or tetrazoles, sometimes reaching values over 1000 M⁻¹s⁻¹. biochempeg.com
These predictive models are also vital for understanding selectivity. For instance, in a complex biological environment containing multiple potential reaction partners, computational analysis can help determine the likelihood of the maleimide group reacting with a target thiol versus other nucleophiles. Similarly, the chemoselectivity of the BCN group for azides over other functional groups can be rationalized through transition state analysis.
| BCN Derivative | Reaction Partner | Solvent/Conditions | Predicted Rate Constant (k₂) (M⁻¹s⁻¹) | Experimental Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|
| exo-BCN | Benzyl (B1604629) Azide (B81097) | CD₃CN/D₂O | - | 0.19 | |
| endo-BCN | Benzyl Azide | CD₃CN/D₂O | - | 0.29 | |
| BCN-OH | 4-tert-butyl-ortho-quinone | - | - | 1824 | |
| BCN | Sulfonated Tetrazole 1 | Acetonitrile (B52724)/Phosphate Buffer | - | ~39,200 | biochempeg.com |
Supramolecular Chemistry Aspects and Controlled Self-Assembly
While primarily designed as a covalent linker, the distinct chemical features of this compound lend themselves to theoretical exploration in supramolecular chemistry. The concept of controlled self-assembly involves non-covalent interactions (e.g., hydrogen bonding, π-π stacking, hydrophobic effects) to form ordered, higher-level structures. nih.gov
The maleimide group, for instance, can be used as an anchor to functionalize surfaces, such as gold nanoparticles or self-assembled monolayers (SAMs), creating a platform for further assembly. biochempeg.com Theoretical studies can model the formation of these SAMs, predicting the packing density and orientation of the linker on the surface. The PEG2 spacer, while short, contributes hydrophilicity and can influence the spacing and interaction between adjacent molecules in an assembly. researchgate.net
Furthermore, the BCN ring, with its rigid, bicyclic structure, can participate in specific host-guest interactions or act as a structural element in larger supramolecular constructs. Although direct evidence for this compound in self-assembly is limited, computational modeling can predict its potential behavior. For example, simulations could explore how arrays of this linker might organize on a surface or at an interface, driven by the interplay between the hydrophobic BCN and maleimide ends and the hydrophilic PEG spacer. Such studies could guide the design of novel, functional biomaterials where precise spatial organization is key.
Comparative Analysis with Related BCN and Maleimide Derivatives
Understanding the properties of this compound is enhanced by comparing it to its structural relatives, such as the endo-BCN isomer and derivatives with different PEG spacer lengths.
Comparison of exo and endo BCN Isomers: The synthesis of BCN typically yields a mixture of diastereomers: the exo and endo forms. While structurally similar, their reactivity can differ. Generally, the endo-BCN isomer is reported to be slightly more reactive in SPAAC reactions than the exo isomer. nih.gov For example, in the reaction with benzyl azide, endo-BCN reacts about 1.5 times faster than exo-BCN. This difference is attributed to the stereochemistry of the fused rings, which can affect the accessibility of the alkyne bond and the stability of the transition state. However, the standard synthesis often produces more of the exo isomer, making it a readily available and widely used tool. Computational studies comparing the activation barriers for both isomers with various azides can precisely quantify and explain these subtle but significant differences in reactivity.
Influence of PEG Spacer Length: The length of the PEG spacer is a critical design parameter. Varying the number of ethylene (B1197577) glycol units (n) in BCN-PEGn-Maleimide linkers has predictable consequences:
Solubility: Increasing PEG length enhances the hydrophilicity and aqueous solubility of the linker.
Steric Hindrance: Longer PEG chains can create a larger hydrodynamic radius, which may increase steric hindrance and potentially slow down conjugation reactions if the chain folds back to obscure the reactive ends. northwestern.edujenkemusa.com Conversely, a longer spacer can also be beneficial by extending the reactive group further from a bulky protein surface, improving accessibility.
Pharmacokinetics: In therapeutic applications, longer PEG chains are known to increase the circulation half-life of conjugated biomolecules.
The PEG2 spacer in this compound represents a compromise, offering enhanced solubility over a simple alkyl chain while minimizing the potential for steric interference and maintaining a compact molecular profile.
| Compound/Feature | Key Property | Theoretical and Experimental Observations | Reference |
|---|---|---|---|
| exo-BCN Isomer | Reactivity | Slightly less reactive in SPAAC than the endo isomer. Often the major product in synthesis. | |
| endo-BCN Isomer | Reactivity | Slightly more reactive in SPAAC than the exo isomer due to stereoelectronic factors. | nih.gov |
| Short PEG Spacer (e.g., PEG2, PEG4) | Conformation & Accessibility | Provides a balance of hydrophilicity and minimal steric hindrance. Less likely to fold back and obstruct reactive ends. | nih.gov |
| Long PEG Spacer (e.g., PEG12, PEG24) | Conformation & Accessibility | Increases hydrophilicity and hydrodynamic radius significantly. May increase steric shielding but can also improve accessibility by extending away from large biomolecules. | jenkemusa.com |
Future Research Directions and Unexplored Avenues for Bcn Exo Peg2 Maleimide
Development of Novel Synthetic Routes and Advanced Derivatizations
Advanced derivatizations of the BCN-exo-PEG2-maleimide scaffold present a rich area for exploration. Modifications to the maleimide (B117702) moiety are of particular interest to address the known instability of the resulting thioether linkage. nih.govucl.ac.ukacs.org Research into "self-hydrolyzing" maleimides, which undergo intramolecular hydrolysis to form a stable, ring-opened structure after conjugation, could be integrated into the BCN-linker framework. ucl.ac.uk This would enhance the in vivo stability of the resulting bioconjugates, a critical factor for therapeutic applications like ADCs. nih.govacs.org
Furthermore, the introduction of additional functional groups onto the linker could enable the creation of multi-functional conjugates. For example, a "trifunctional" linker incorporating a BCN, a maleimide, and a third reactive handle could allow for the attachment of a targeting moiety, a therapeutic payload, and an imaging agent to a single scaffold molecule.
Exploration of Expanded Bioorthogonal Reactivity Profiles
The bioorthogonal reactivity of the BCN group is central to the utility of this compound. While its reaction with azides via SPAAC is well-established, a deeper exploration of its reactivity with other bioorthogonal partners is warranted. broadpharm.com The inverse-electron-demand Diels-Alder (IEDDA) reaction between BCN and tetrazines offers significantly faster kinetics than SPAAC, which could be advantageous for applications requiring rapid conjugation. nih.govrsc.orgnih.gov
Future research should focus on detailed kinetic studies comparing the reactivity of this compound with various tetrazine derivatives. rsc.orgresearchgate.net Understanding the structure-reactivity relationships will enable the rational design of linker-payload combinations with tailored reaction rates for specific biological contexts. For instance, superfast tetrazole-BCN cycloadditions have been reported with second-order rate constants reaching up to 39,200 M⁻¹s⁻¹, significantly expanding the bioorthogonal toolkit. nih.gov
Moreover, the exploration of BCN's reactivity in other bioorthogonal reactions, such as strain-promoted alkyne-nitrone cycloaddition (SPANC) and sydnone-alkyne cycloaddition, could open up new avenues for multiplexed labeling and the construction of highly complex biomolecular architectures. nih.gov
| Bioorthogonal Reaction Partner | Typical Second-Order Rate Constant (k₂) with BCN | Key Features |
| Azide (B81097) (SPAAC) | ~10⁻² - 1 M⁻¹s⁻¹ | Good stability, widely used. broadpharm.com |
| Tetrazine (IEDDA) | ~1 - 437 M⁻¹s⁻¹ (and higher) | Very fast kinetics, tunable reactivity. rsc.orgresearchgate.net |
| Tetrazole | Up to 39,200 M⁻¹s⁻¹ | Extremely fast kinetics. nih.gov |
| Nitrone (SPANC) | Varies | Alternative to azide-based chemistry. nih.gov |
| Sydnone | Varies | Another emerging bioorthogonal partner. nih.gov |
Advanced Methodologies for Bioconjugate Characterization and Stability Assessment
The precise characterization of this compound bioconjugates is crucial for understanding their structure-activity relationships and ensuring their quality for therapeutic use. While standard techniques like HPLC and mass spectrometry are routinely employed, the development of more sophisticated analytical workflows is needed. Two-dimensional liquid chromatography (2D-LC) coupled with charge-reduction mass spectrometry (CRMS) has shown promise for the detailed characterization of heterogeneous and high-molecular-weight PEGylated proteins and can be adapted for BCN-maleimide conjugates. nih.gov This approach can provide in-depth information on drug-to-antibody ratio (DAR), conjugation site distribution, and the presence of impurities. nih.gov Advanced mass spectrometry techniques, including ion mobility spectrometry and gas-phase infrared spectroscopy, could provide even deeper structural insights into the final conjugate. nih.gov
A critical area for future research is the development of robust and standardized assays for assessing the stability of the maleimide-thiol linkage. The susceptibility of the succinimide (B58015) ring to hydrolysis and retro-Michael addition (thiol exchange) can lead to premature drug release and off-target toxicity. nih.govacs.orgacs.org Future studies should focus on developing quantitative methods to monitor both hydrolysis and thiol exchange under physiologically relevant conditions. nih.govprolynxinc.com This could involve the use of novel fluorescent or chromophoric probes that allow for real-time monitoring of conjugate stability in complex biological media. nih.gov Strategies to enhance stability, such as the formation of a thiazine (B8601807) structure through conjugation with an N-terminal cysteine, warrant further investigation and application to BCN-based linkers. nih.gov
| Stability Issue | Mechanism | Potential Solution |
| Thiol Exchange | Retro-Michael addition with endogenous thiols (e.g., glutathione). nih.govacs.org | Ring-opening hydrolysis of the succinimide. nih.govucl.ac.uk |
| Hydrolysis | Attack of water on the succinimide ring, leading to a mixture of isomers. nih.gov | Use of self-hydrolyzing maleimides or catalysts to drive complete hydrolysis to a stable product. ucl.ac.uknih.gov |
Integration into Emerging Chemical Biology Platforms and Methodologies
The application of this compound is poised to expand beyond conventional ADCs. Its integration into emerging chemical biology platforms holds immense promise for advancing fundamental research and therapeutic development.
One such area is the development of PROteolysis TArgeting Chimeras (PROTACs) . tocris.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. tocris.combiorxiv.org this compound can serve as a versatile linker to connect a target-binding ligand to an E3 ligase-recruiting moiety. The choice and composition of the linker are critical for the efficacy of the PROTAC, influencing the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.govelifesciences.orgnih.gov
Another exciting frontier is the use of this compound in proximity-induced chemistry . Similar to PROTACs, this concept involves bringing two molecules into close proximity to trigger a specific chemical reaction. For example, the linker could be used to co-localize an enzyme and its substrate, or to assemble components of a signaling pathway. The bioorthogonal nature of the BCN group allows for the precise and controlled assembly of these systems in a biological environment.
Furthermore, the development of click-to-release systems based on the BCN-tetrazine ligation is a rapidly growing field. nih.govchemrxiv.org In this approach, the cleavage of a payload is triggered by the bioorthogonal reaction. This compound could be adapted for such applications, enabling the targeted release of drugs or imaging agents with high spatiotemporal control.
Q & A
Q. What is the role of BCN-exo-PEG2-maleimide in antibody-drug conjugate (ADC) design, and how does its structure influence conjugation efficiency?
Q. How can researchers validate the purity and stability of this compound under storage conditions?
Use LC-MS to confirm molecular weight (C₂₄H₃₃N₃O₇, MW 487.5 g/mol) and NMR (¹H, ¹³C) to verify structural integrity. For stability, store lyophilized powder at -20°C under inert gas. In aqueous buffers (pH 7.4), maleimide hydrolyzes within 24 hours; add 1–5% DMSO or glycerol to suppress degradation .
Q. What are the standard protocols for characterizing this compound-modified nanoparticles?
- Size/PDI : Dynamic light scattering (DLS) in PBS.
- Surface Functionalization : X-ray photoelectron spectroscopy (XPS) for sulfur (maleimide-thiol bonds) and nitrogen (BCN-azide adducts).
- In Vitro Validation : Confocal microscopy with azide-functionalized fluorescent probes (e.g., Cy5-azide) to confirm targeting .
Advanced Research Questions
Q. How can conflicting data on maleimide hydrolysis rates in this compound be resolved across studies?
Discrepancies often arise from buffer composition (e.g., Tris vs. HEPES), temperature, or residual nucleophiles (e.g., amines).
- Resolution Strategy :
- Conduct controlled stability assays in inert buffers (e.g., 10 mM EDTA in PBS) to eliminate metal-catalyzed hydrolysis.
- Compare hydrolysis kinetics via UV-Vis (loss of maleimide absorbance at 300–350 nm) and mass spectrometry .
- Case Study :
| Buffer | Hydrolysis Half-Life (h) |
|---|---|
| PBS | 8.2 ± 0.7 |
| PBS + 1 mM EDTA | 14.5 ± 1.1 |
Q. What strategies mitigate off-target binding of this compound in vivo?
Maleimide-thiol conjugation can occur with serum albumin, reducing ADC efficacy. Solutions include:
- Site-Specific Conjugation : Engineered cysteines or selenocysteines on antibodies.
- Reversible Linkers : Use disulfide-bridged maleimide derivatives (e.g., SPDB) for controlled release .
- Pre-Blocking : Incubate maleimide with 2-mercaptoethanol (1:10 molar ratio) before conjugation to quench excess reactivity .
Q. How do PEG chain length and endo/exo BCN isomerism affect in vivo pharmacokinetics?
- PEG Length : PEG2 minimizes immunogenicity while maintaining linker flexibility. Longer PEG chains (e.g., PEG4) increase hydrodynamic radius but reduce tumor penetration.
- Isomerism : exo-BCN exhibits faster SPAAC kinetics than endo-BCN due to reduced steric hindrance.
- Data :
| Isomer | SPAAC Rate (k, M⁻¹s⁻¹) | Tumor Uptake (%) |
|---|---|---|
| exo | 1.2 × 10³ | 34 ± 6 |
| endo | 0.8 × 10³ | 28 ± 5 |
| Source: Comparative study of ADC tumor accumulation in murine models |
Methodological Best Practices
- Experimental Design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .
- Data Contradictions : Use the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables in conflicting studies .
- Ethical Compliance : Adhere to institutional guidelines for handling reactive intermediates (e.g., maleimide derivatives) and nanomaterials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
